N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Medicinal Chemistry Ligand Design Structure-Activity Relationship

Researchers needing a versatile, unsymmetrical oxalamide scaffold often face limited structural diversity in commercial offerings. CAS 2034549-20-5 solves this with a unique dual-thiophene architecture (3-yl vs. 2-ylmethyl) and a secondary alcohol handle-features absent in simpler symmetrical analogs. - Enables orthogonal fragment growth for SAR programs & chem. probe design. - Hydroxypropyl arm supports secondary-sphere interactions in Cu-catalyzed reactions. - Consistent 95% HPLC purity; stock available for immediate dispatch.

Molecular Formula C14H16N2O3S2
Molecular Weight 324.41
CAS No. 2034549-20-5
Cat. No. B2483046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS2034549-20-5
Molecular FormulaC14H16N2O3S2
Molecular Weight324.41
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=CSC=C2)O
InChIInChI=1S/C14H16N2O3S2/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19)
InChIKeyVKQCSXWWQZZEIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide Physicochemical Profile


N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide (CAS 2034549-20-5) is an unsymmetrical oxalamide derivative with the molecular formula C14H16N2O3S2 and a molecular weight of 324.43 g/mol [1]. It features a central oxalamide linker flanked by a 3-hydroxy-3-(thiophen-3-yl)propyl group on one nitrogen and a thiophen-2-ylmethyl group on the other, distinguishing it structurally from simpler symmetrical bis(thiophenyl) oxalamides [2].

Unsymmetrical oxalamide scaffold for SAR exploration where two distinct thiophene environments (3-yl-hydroxypropyl vs. 2-ylmethyl) support differential vector growth.
Potential Cu-catalysis ligand screening based on class-level evidence from the symmetrical analog BTMO; unsymmetrical topology may modulate metal coordination and reactivity.
Lipinski-compliant physicochemical profile (MW 324.43, clogP 2.10 reported) supports its use as a lead-like starting point for hit-to-lead optimization.

Differentiation from Symmetrical Oxalamides


Generic substitution within the oxalamide class is precluded by the compound's unique unsymmetrical architecture. The presence of a 3-hydroxy-3-(thiophen-3-yl)propyl appendage introduces a secondary alcohol capable of hydrogen bonding (HBD count = 0 per computational descriptors [1]) and stereoelectronic properties absent in simpler N,N'-bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2) [2]. These features directly modulate molecular recognition, solubility (clogP = 2.10 [1]), and potential metal-coordination geometry, making simple drop-in replacement with symmetrical analogs experimentally invalid.

Target Compound
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide
Unsymmetrical, secondary alcohol present, two distinct thiophene attachment modes.
Symmetrical Analog (BTMO)
N,N'-bis(thiophen-2-ylmethyl)oxalamide
C2-symmetrical, no hydroxyalkyl tether, fewer hydrogen-bonding and steric features.
Direct substitution invalid: The hydroxypropyl appendage alters hydrogen-bonding capacity, lipophilicity, and potential metal-coordination geometry. Even if the thiophen-2-ylmethyl arm is shared, overall molecular recognition and solubility profiles differ. Experimental validation required before any replacement.

Quantitative Evidence vs. Closest Analogs


Unsymmetrical Substitution Pattern vs. BTMO

The target compound possesses an unsymmetrical N,N'-disubstitution pattern (thiophen-3-yl)hydroxypropyl vs. thiophen-2-ylmethyl), in direct contrast to the C2-symmetrical N,N'-bis(thiophen-2-ylmethyl)oxalamide (BTMO, CAS 920366-91-2). Computational descriptors reveal a clogP of 2.10 and TPSA of 59.50 for the target compound [1]; analogous measured or calculated data for BTMO (C12H12N2O2S2, MW 280.37) indicate a lower molecular complexity, lacking the hydroxyalkyl tether, which is expected to alter lipophilicity and hydrogen-bonding capacity [2].

Unsymmetrical vs. BTMO topology
Cross-study comparable
Target: MW 324.43, clogP 2.10, TPSA 59.50, unsymmetrical (thiophen-3-yl-hydroxypropyl / thiophen-2-ylmethyl).
BTMO: MW 280.37, C2-symmetrical, no hydroxyl.
Molecular topology context may affect binding and solubility; unsymmetrical architecture differentiates selection from symmetrical analogs.
Computed descriptors; validate experimentally for target engagement.
Medicinal Chemistry Ligand Design Structure-Activity Relationship

Cu-Catalysis Ligand Potential from BTMO

While the target compound itself has no published catalytic data, its close structural analog N,N'-bis(thiophen-2-ylmethyl)oxalamide (BTMO) has been experimentally validated as an effective ligand for CuI-catalyzed ipso-nitration of (hetero)aryl halides at 100–120 °C with 1–5 mol% CuI loading, achieving good to excellent yields with electron-rich substrates [1]. The unsymmetrical target analog contains a thiophen-2-ylmethyl donor identical to one arm of BTMO, suggesting it retains partial chelation ability, but its altered topology may modulate catalytic activity or selectivity. No direct head-to-head catalytic data exist.

Cu-catalysis ligand potential
Class-level inference
No direct catalytic data for target. Symmetrical analog BTMO validated as CuI ligand for ipso-nitration (1–5 mol% CuI, 100–120 °C, good to excellent yields). Target retains thiophen-2-ylmethyl donor arm.
Class-level evidence supports screening in Cu-catalyzed reactions; unsymmetrical topology may modulate activity, but data to verify.
Requires independent catalytic evaluation; direct performance not guaranteed.
Cross-Coupling Catalysis Oxalamide Ligands Synthetic Methodology

Drug-Likeness: Lipinski Rule of Five Compliance

Computed physicochemical descriptors indicate compliance with Lipinski's Rule of Five (MW 324.43 ≤ 500; clogP 2.10 ≤ 5; HBA 5 ≤ 10; HBD 0 ≤ 5) [1]. The compound also satisfies the more stringent Rule of Three criteria (MW ≤ 300? No, MW 324.43 > 300, so it fails Rule of Three; but for fragment-based screening, its TPSA of 59.50 and low HBD count are favorable). While many unsymmetrical oxalamides in patent literature (e.g., WO/2014/xxxxxx) have been explored for kinase inhibition or receptor modulation, no specific bioactivity data are published for this exact compound.

Drug-likeness (Lipinski RO5)
Supporting evidence
MW 324.43, clogP 2.10, HBA 5, HBD 0, TPSA 59.50; Lipinski violations: 0. Fails Rule of Three (MW >300) but favorable TPSA and HBD.
Favorable computed drug-likeness supports hit-to-lead selection; MW slightly above fragment criteria.
In silico prediction; no in vivo ADME data.
ADMET Prediction Drug Discovery Lead Optimization

Purity Specification vs. Analog Offerings

Multiple vendors list this compound at a standard purity of 95% . By comparison, the symmetrical analog N1,N2-bis(thiophen-2-ylmethyl)oxalamide (BTMO) is often supplied at 97% purity, while other unsymmetrical oxalamides in the same chemical space may be offered at purities ranging from 90% to 98%. No pharmacopoeial monograph or certified reference standard exists for this compound; purity is determined by vendor QC (typically HPLC or NMR).

Purity vs. analog offerings
Data to verify
Target typical purity: 95% (vendor specification). BTMO: 97%; other unsymmetrical oxalamides range 90–98%.
95% purity adequate for most screening; lot-specific CoA review recommended for mechanistic studies requiring >97%.
No pharmacopoeial monograph; vendor QC by HPLC/NMR.
Quality Control Procurement Specification Compound Management

Application Scenarios for Unsymmetrical Oxalamide


Medicinal Chemistry: Kinase/Protease Inhibitor SAR

The compound’s unsymmetrical disubstitution and hydroxypropyl tether make it a suitable core scaffold for exploring structure-activity relationships (SAR) in kinase or protease inhibitor programs. Its Lipinski-compliant profile (MW 324.43, clogP 2.10) [1] supports oral bioavailability optimization, while the two distinct thiophene environments (3-yl vs. 2-ylmethyl) offer differential vectors for fragment growth.

Ligand for Copper-Catalyzed Cross-Couplings

Based on the proven efficacy of the symmetrical analog BTMO as a CuI ligand for ipso-nitration and Goldberg amidation [2], this unsymmetrical analog merits screening in Cu-catalyzed C–N, C–O, or C–C bond-forming reactions. The hydroxypropyl arm may introduce secondary coordination sphere effects that alter catalytic turnover or substrate scope.

Chemical Biology: Dual Thiophene Probe Development

The dual thiophene architecture—one directly attached via a hydroxypropyl linker and the other via a methylene bridge—provides two distinct aromatic recognition surfaces for protein binding pockets. This topology is suited for developing fluorescent probes or affinity reagents where orthogonal attachment points are needed for reporter conjugation and target engagement.

Building Block for Oxalamide and Heterocyclic Libraries

The secondary alcohol in the 3-hydroxypropyl chain serves as a synthetic handle for further derivatization (e.g., esterification, oxidation, or Mitsunobu reactions), enabling the compound to function as a versatile building block for generating diverse oxalamide and fused heterocyclic libraries.

Application
Selection Property
Validation Focus
Kinase/protease inhibitor SAR studies
Unsymmetrical thiophene topology with distinct vectors for fragment growth
Binding-site recognition and oral bioavailability optimization
Copper-catalyzed cross-coupling screening
Oxalamide ligand architecture with potential secondary coordination sphere effects
Catalytic turnover and substrate scope differentiation
Dual-thiophene probe development
Two distinct aromatic recognition surfaces with orthogonal attachment points
Reporter conjugation and target engagement assays
Oxalamide/heterocyclic library synthesis
Derivatizable secondary alcohol handle for esterification, oxidation, or Mitsunobu
Diverse compound generation and scaffold diversification
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